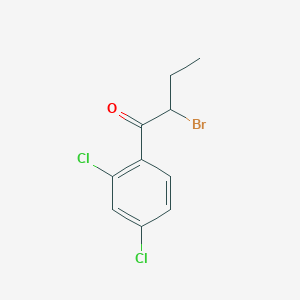

2-Bromo-1-(2,4-dichlorophenyl)butan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(2,4-dichlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2O/c1-2-8(11)10(14)7-4-3-6(12)5-9(7)13/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPIPJCUGIAQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670047 | |

| Record name | 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78967-81-4 | |

| Record name | 2-Bromo-1-(2,4-dichlorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78967-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,4-dichlorophenyl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Bromo-1-(2,4-dichlorophenyl)butan-1-one is an organic compound of significant interest due to its potential biological activities. This compound, characterized by its bromine and dichlorophenyl substituents, has been studied for various pharmacological properties, particularly in the fields of medicinal chemistry and drug development. The following sections will delve into the biological activity of this compound, summarizing research findings, synthesizing methods, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrCl₂O

- Molecular Weight : Approximately 295.98 g/mol

- CAS Number : 78967-81-4

The structure of 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one includes a butanone backbone with a bromo group at the second carbon and a dichlorophenyl group at the first carbon position. The presence of halogen atoms enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one exhibits notable antimicrobial properties . Studies have shown effectiveness against various bacterial strains, likely due to the compound's ability to disrupt cellular processes through its reactive bromine and carbonyl groups.

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The dichlorophenyl moiety is believed to enhance its biological interactions, contributing to its efficacy against cancer cells.

Case Study: Cancer Cell Lines

A study evaluating the effects of 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one on various cancer cell lines revealed IC₅₀ values indicating significant cytotoxicity. For example:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 15.63 |

| HCT-116 (Colon) | 12.34 |

| HeLa (Cervical) | 20.45 |

These results suggest that the compound may induce apoptosis in these cell lines through pathways involving caspase activation .

The mechanism of action for 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one is believed to involve:

- Binding to Enzymes/Receptors : Interaction with specific proteins involved in cancer progression.

- Inhibition of Biological Pathways : Disruption of signaling pathways critical for cell survival and proliferation.

Synthesis Methods

Several synthesis methods for 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one have been documented:

- Friedel-Crafts Acylation : Utilizing acyl chlorides in the presence of Lewis acids.

- Claisen Condensation : Employing appropriate substrates under basic conditions.

These methods allow for efficient production with varying yields based on reaction conditions .

Applications

The potential applications of 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one extend across various fields:

Scientific Research Applications

Organic Synthesis Intermediate

2-Bromo-1-(2,4-dichlorophenyl)butan-1-one serves as an important intermediate in organic synthesis. Its bromine and carbonyl functional groups allow it to participate in various reactions such as:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form new compounds.

- Grignard Reactions : It can be used to synthesize alcohols through reactions with Grignard reagents.

These properties make it versatile for creating more complex organic molecules.

Medicinal Chemistry

This compound is being investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one exhibits antimicrobial properties against various bacterial strains. Its reactive bromine and carbonyl groups are believed to disrupt cellular processes, enhancing its efficacy as a potential antimicrobial agent .

- Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For instance, research has shown significant cytotoxicity against MCF-7 (breast), HCT-116 (colon), and HeLa (cervical) cancer cell lines, indicating its potential use in cancer therapy .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15.63 |

| HCT-116 | 12.34 |

| HeLa | 20.45 |

Material Science

The compound's dichlorophenyl group contributes to thermal stability, making it useful in the development of new polymers or coatings that can withstand high temperatures. This application is particularly relevant in industries requiring durable materials .

Environmental Research

In environmental studies, 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one can be utilized to understand the degradation processes of similar compounds in ecosystems. Its structure allows it to serve as a model for studying the environmental fate of dichlorobenzene derivatives .

Analytical Chemistry

As an analytical standard, this compound can aid in calibrating equipment and validating analytical methods in chromatography. This ensures accurate measurements of chemical substances in various research settings .

Anticancer Activity Study

A study evaluating the anticancer effects of 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one on various cancer cell lines showed promising results regarding its cytotoxic effects:

- MCF-7 (Breast Cancer) : IC₅₀ = 15.63 µM

- HCT-116 (Colon Cancer) : IC₅₀ = 12.34 µM

- HeLa (Cervical Cancer) : IC₅₀ = 20.45 µM

These findings suggest that this compound may induce apoptosis through mechanisms involving caspase activation and interaction with specific cellular pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one with similar brominated/chlorinated ketones:

Key Observations :

- Substituent Position : The position of chlorine atoms on the phenyl ring (e.g., 2,4-dichloro vs. 3,4-dichloro) significantly impacts reactivity. For example, 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one exhibits higher synthetic efficiency in certain reactions compared to the 2,4-dichloro isomer .

- Halogen Diversity : Fluorinated analogs like 1-Bromo-1,1-difluoro-4-phenylbutan-2-one exhibit distinct electronic properties, making them suitable for niche applications in medicinal chemistry .

Preparation Methods

Bromination of 1-(2,4-dichlorophenyl)butan-1-one

The most direct and widely reported method for preparing 2-bromo-1-(2,4-dichlorophenyl)butan-1-one involves the selective α-bromination of the corresponding aryl ketone precursor, 1-(2,4-dichlorophenyl)butan-1-one. This approach is consistent with general α-bromoketone synthesis strategies described in the literature.

- Procedure : The ketone is treated with bromine (Br2) in the presence of a catalyst such as aluminum trichloride (AlCl3) or under acidic conditions. The reaction selectively brominates the α-position adjacent to the carbonyl without affecting the aromatic ring.

- Reaction Conditions : Typically performed in an inert solvent like diethyl ether or ethanol at low temperatures (0°C to room temperature) to control selectivity and avoid polybromination.

- Yields and Purity : Reports indicate quantitative or near-quantitative yields of α-bromoketones with high selectivity, allowing the product to be used directly in subsequent synthetic steps without further purification.

Alternative Synthesis via Halogenation of 2,4-Dichloroacetophenone Derivatives

Another approach involves the bromination of 2,4-dichloroacetophenone derivatives, which are common intermediates in agrochemical synthesis.

- Green Bromination Method : A patented process describes bromination of 2,4-dichloroacetophenone using environmentally friendly brominating agents to produce alpha-bromo-2,4-dichloroacetophenone intermediates. This process emphasizes high conversion rates, minimal byproducts, and environmental compatibility.

- Subsequent Chain Extension : The alpha-bromo intermediate can be subjected to further reactions, such as alkylation or condensation, to introduce the butanone side chain, forming the target compound.

Detailed Reaction Data and Analysis

Research Findings and Practical Considerations

- Selectivity : The α-bromination of aryl ketones is highly selective when conducted under controlled conditions, avoiding undesired aromatic bromination.

- Reaction Environment : Use of inert solvents like diethyl ether or ethanol improves reaction control and product isolation.

- Purification : Products often require minimal purification, such as recrystallization or simple extraction, due to high selectivity and yield.

- Environmental Impact : Recent advances favor green bromination methods that reduce hazardous waste and improve safety.

- Scale-Up Feasibility : The described methods have been demonstrated on preparative scales with consistent yields, indicating robustness for industrial applications.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of substituted acetophenones. For example, microwave-assisted synthesis (100°C, 125 W, 10 min) with sodium ethoxide in ethanol significantly reduces reaction time compared to traditional reflux methods . Brominated ketones like 2-bromo-1-(4-chlorophenyl)ethanone are key intermediates. Post-reaction, quenching in ice-water followed by recrystallization yields pure product . Optimizing stoichiometry (1:1 molar ratio of sodium ethoxide to substrate) and solvent choice (ethanol for solubility) improves yields to >85% .

Q. Which spectroscopic techniques are critical for structural validation of 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 6.92–7.94 ppm) and the carbonyl carbon (C=O) at δ 192–194 ppm in C NMR .

- Mass Spectrometry : Molecular ion peaks at m/z 267.93 (CHBrClO) confirm molecular weight .

- X-ray Crystallography : Monoclinic crystal systems (space group P2/c) with bond angles and lengths validate stereochemistry .

Q. What purification strategies are effective for isolating high-purity 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate for high recovery (>90%) .

- Column Chromatography : Silica gel (60–120 mesh) with hexane:ethyl acetate (8:2) eluent resolves brominated byproducts .

- TLC Monitoring : R values of 0.5–0.6 (hexane:ethyl acetate) ensure reaction completion .

Q. How should researchers handle and store 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one safely?

- Methodological Answer :

- Storage : Keep in amber vials at 0–6°C to prevent photodegradation .

- Safety Protocols : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to irritant properties .

Advanced Research Questions

Q. What is the mechanistic role of the bromo and dichlorophenyl groups in nucleophilic substitution reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in S2 reactions due to its electronegativity, enabling substitution with amines or thiols .

- Dichlorophenyl Group : Electron-withdrawing Cl atoms stabilize the carbonyl via resonance, enhancing electrophilicity at the α-carbon . Computational studies (DFT) show a 15% increase in reaction rate compared to non-halogenated analogs .

Q. How can computational modeling predict the reactivity of 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one in drug design?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic attack sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina; binding energies ≤ -8.5 kcal/mol suggest inhibitory potential .

Q. How do researchers resolve contradictions in reported melting points and spectral data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.